molecular formula C9H14O B1405468 Spiro[2.5]octane-6-carbaldehyde CAS No. 849671-57-4

Spiro[2.5]octane-6-carbaldehyde

Cat. No. B1405468
M. Wt: 138.21 g/mol
InChI Key: LQPGRYWUUGVTPV-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-6-carbaldehyde is a spirocyclic aldehyde. It has the molecular formula C9H14O . The IUPAC name for this compound is spiro[2.5]octane-6-carbaldehyde .


Molecular Structure Analysis

The InChI code for Spiro[2.5]octane-6-carbaldehyde is 1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 . This compound has a unique structure where two or more rings share a single atom.


Physical And Chemical Properties Analysis

Spiro[2.5]octane-6-carbaldehyde has a molecular weight of 138.21 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 138.104465066 g/mol . The Topological Polar Surface Area is 17.1 Ų .

Scientific Research Applications

Cycloaddition Reactions

Spiro compounds, including structures similar to Spiro[2.5]octane-6-carbaldehyde, have been utilized in cycloaddition reactions. For instance, α-oxo ketenes generated by the pyrolysis of 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones were reacted with Schiff bases to yield spiro compounds constructed between β-lactam and 1,3-dioxolan-4-one. This process highlights the potential of spiro compounds in synthesizing complex molecular architectures (Tsuno, Kondo, & Sugiyama, 2006).

Stereochemistry and Dynamic NMR Spectroscopy

Research on the stereochemistry of seven-membered heterocycles, including spiro[cyclohexane-1,4′-[3,5]dioxabicyclo[5.1.0]octanes], has been conducted to understand their conformational behavior using dynamic 13C NMR spectroscopy. These studies provide valuable insights into the conformational dynamics and energetics of spiro compounds, relevant for designing molecules with specific stereochemical properties (Gavrilov et al., 2007).

Mechanistic Insights into Enzymatic Reactions

Spiro compounds have been used as probes to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The use of norcarane and spiro[2.5]octane helped in distinguishing between radical, concerted, and cationic mechanisms of oxidation, offering deeper mechanistic insights into these enzymatic processes (Auclair et al., 2002).

Synthesis of Oxygen-Containing Rigid Skeleton Structures

The synthesis of spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7'-one and related compounds showcases the utility of spiro structures in creating oxygen-containing rigid skeleton structures. These compounds, synthesized via Wolff rearrangement and cycloaddition, highlight the versatility of spiro compounds in organic synthesis (Xiao et al., 2018).

Applications in Catalysis and Organic Synthesis

Spiro compounds have found applications in catalysis and organic synthesis, demonstrating their role in constructing complex molecular frameworks. For example, manganese-catalyzed C(sp3)–H functionalization studies involving spiro compounds have elucidated various oxygenation pathways, contributing to advancements in selective oxidation reactions (Galeotti et al., 2022).

properties

IUPAC Name

spiro[2.5]octane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGRYWUUGVTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octane-6-carbaldehyde

CAS RN

849671-57-4
Record name spiro[2.5]octane-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Spiro[2.5]oct-6-yl-methanol (2.57 g, 18.3 mmol, 1.0 eq.) was dissolved in CH2Cl2 (30 mL) and placed in a ice-water bath at 0° C. Pyridinium dichromate (PCC) (7.9 g, 36.6 mmol, 2.0 eq.) was added and the reaction warmed to room temperature for 4 hours with stirring. The crude reaction was filtered through a Celite pad and washed with CH2Cl2 and evaporated. The crude material was dissolved in diethyl ether and filtered through Celite, washing with diethyl ether several times. Evaporated solvent to provide Spiro[2.5]octane-6-carbaldehyde as a brown oil (2.98 g, quantitative) that was used directly. 1H NMR (CHCl3, 400 MHz) δ 0.17-0.27 (m, 4H), 0.88-0.91 (m, 2H), 1.09-1.25 (m, 2H), 1.52-1.54 (m, 2H), 1.69-1.75 (m, 3H), 9.44 (d, 1H, J=1.2 Hz).
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2.57 g
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30 mL
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7.9 g
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Synthesis routes and methods II

Procedure details

To a solution of spiro[2.5]octan-6-ylmethanol (1.83 g, 13 mmo) in dichloromethane (60 mL) was added NaHCO3 (30 mL of a 0.5 M aqueous solution) and K2CO3 (30 mL of a 0.05M aqueous solution) and tehn cooled to 0°C. TEMPO (0.203 g, 1.3 mmol), TBAC1 (0.361 g, 1.3 mmol), and NCS (0.36 g, 1.3 mmol) were added successively, and the reaction mixture was stirred at rt fo(4 h. Using a separation funnel the organic layer was collected and then washed with brine, dried over Na2SO4. The organics were concentrated in vacuo and the crude residue was purified by column chromatography on silica gel with a gradient of 20 to 60% hexane-DCM as eluant to afford the desired product spiro[2.5]octane-6-carbaldehyde. 1H NMR (400 MHz, CDCl3) δ 9.66 (d, J=0.8 Hz, 1H), 2.30 (m, 1H), 1.91-1.88 (m, 2H), 1.67-1.48 (m, 4H), 1.09-104 (m, 2H), 0.31-0.29 (m, 2H), 0.22-0.20 (m, 2H). MS m/z 139.0 (M+1).
Quantity
1.83 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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aqueous solution
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
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aqueous solution
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0 (± 1) mol
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60 mL
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0.203 g
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0.36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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